molecular formula C22H23N3O2S3 B12618080 C22H23N3O2S3

C22H23N3O2S3

Cat. No.: B12618080
M. Wt: 457.6 g/mol
InChI Key: JWOSPRJLEWLVBR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including a benzothiazole ring, a thiophene ring, and an ester group

Preparation Methods

The synthesis of ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate involves several steps. One common method includes the following steps:

    Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Formation of the thiophene ring: This involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.

    Coupling of the benzothiazole and thiophene rings: This step involves the formation of a carbon-nitrogen bond between the two rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst

Chemical Reactions Analysis

Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate: undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}-5-phenylthiophene-3-carboxylate: can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H23N3O2S3

Molecular Weight

457.6 g/mol

IUPAC Name

2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H23N3O2S3/c1-4-10-25-20(27)18-15-11-22(2,3)29-12-16(15)30-19(18)24-21(25)28-13-17(26)23-14-8-6-5-7-9-14/h4-9H,1,10-13H2,2-3H3,(H,23,26)

InChI Key

JWOSPRJLEWLVBR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CS1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)CC=C)C

Origin of Product

United States

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